2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid
Description
2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a chloro group at the second position and a fluoro group at the fourth position on the benzoic acid ring, with an additional methyl group on the phenyl ring
Properties
IUPAC Name |
2-chloro-4-(3-fluoro-2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-13(8)16)9-5-6-11(14(17)18)12(15)7-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHZGTANGLPRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689262 | |
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-71-6 | |
| Record name | 3-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-fluoro-2-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-chlorobenzoic acid with 3-fluoro-2-methylphenylboronic acid in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2-Chloro-4-(3-fluoro-2-methylphenyl)benzyl alcohol.
Oxidation: Formation of 2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid derivatives.
Scientific Research Applications
2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 3-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
Uniqueness
2-Chloro-4-(3-fluoro-2-methylphenyl)benzoic acid is unique due to the combination of chloro, fluoro, and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
